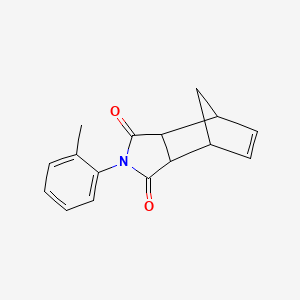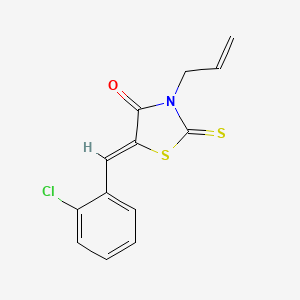![molecular formula C14H12N2O3S B11672459 4-{(E)-[2-(thiophen-2-ylacetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11672459.png)
4-{(E)-[2-(thiophen-2-ylacetyl)hydrazinylidene]methyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{(E)-[2-(Thiophen-2-ylacetyl)hydrazinyliden]methyl}benzoesäure ist eine organische Verbindung, die einen Thiophenring und eine Benzoesäureeinheit aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-{(E)-[2-(Thiophen-2-ylacetyl)hydrazinyliden]methyl}benzoesäure beinhaltet typischerweise die Kondensation von Thiophen-2-ylessigsäurehydrazid mit 4-Formylbenzoesäure unter sauren oder basischen Bedingungen. Die Reaktion wird üblicherweise in einem Lösungsmittel wie Ethanol oder Methanol durchgeführt, und das Produkt wird durch Umkristallisation oder Chromatographie gereinigt.
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Hochskalierung der Laborsynthese umfassen. Dies würde die Optimierung der Reaktionsbedingungen, die Verwendung von Lösungsmitteln und Reagenzien in Industriequalität und den Einsatz großtechnischer Reinigungsverfahren wie Destillation oder großtechnischer Chromatographie beinhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-{(E)-[2-(Thiophen-2-ylacetyl)hydrazinyliden]methyl}benzoesäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Der Thiophenring kann zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Die Hydrazoneinheit kann zu dem entsprechenden Hydrazin reduziert werden.
Substitution: Die Benzoesäureeinheit kann elektrophilen aromatischen Substitutionsreaktionen unterliegen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Elektrophile aromatische Substitution kann unter Verwendung von Reagenzien wie Brom oder Salpetersäure unter sauren Bedingungen durchgeführt werden.
Hauptprodukte
Oxidation: Sulfoxide oder Sulfone.
Reduktion: Hydrazinderivate.
Substitution: Halogenierte oder nitrierte Benzoesäurederivate.
Wissenschaftliche Forschungsanwendungen
4-{(E)-[2-(Thiophen-2-ylacetyl)hydrazinyliden]methyl}benzoesäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht wegen seines Potenzials als Enzyminhibitor oder als Ligand in biochemischen Assays.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich entzündungshemmender und krebshemmender Aktivitäten.
Industrie: Wird bei der Entwicklung fortschrittlicher Materialien eingesetzt, wie z. B. organische Halbleiter und lichtemittierende Dioden.
Wirkmechanismus
Der Wirkmechanismus von 4-{(E)-[2-(Thiophen-2-ylacetyl)hydrazinyliden]methyl}benzoesäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Beispielsweise kann es bestimmte Enzyme hemmen, indem es an ihre aktiven Zentren bindet und so ihre Aktivität blockiert. Der Thiophenring und die Hydrazoneinheit sind entscheidend für seine Bindungsaffinität und Spezifität.
Wirkmechanismus
The mechanism of action of 4-{(E)-[2-(thiophen-2-ylacetyl)hydrazinylidene]methyl}benzoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiophene ring and hydrazone moiety are crucial for its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-(Thiophen-2-yl)benzoesäure: Ähnliche Struktur, aber ohne die Hydrazoneinheit.
4-(Thiophen-3-yl)phenol: Enthält einen Thiophenring, aber mit einer Phenolgruppe anstelle von Benzoesäure.
Benzo[b]thiophen-2-propionsäure: Besitzt einen Benzo[b]thiophenring mit einer Propionsäuregruppe.
Einzigartigkeit
4-{(E)-[2-(Thiophen-2-ylacetyl)hydrazinyliden]methyl}benzoesäure ist aufgrund des Vorhandenseins sowohl des Thiophenrings als auch der Hydrazoneinheit einzigartig, die spezifische chemische Reaktivität und biologische Aktivität verleihen. Diese Kombination funktioneller Gruppen macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen in Forschung und Industrie.
Eigenschaften
Molekularformel |
C14H12N2O3S |
|---|---|
Molekulargewicht |
288.32 g/mol |
IUPAC-Name |
4-[(E)-[(2-thiophen-2-ylacetyl)hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C14H12N2O3S/c17-13(8-12-2-1-7-20-12)16-15-9-10-3-5-11(6-4-10)14(18)19/h1-7,9H,8H2,(H,16,17)(H,18,19)/b15-9+ |
InChI-Schlüssel |
WHCBFNQWDPPSSQ-OQLLNIDSSA-N |
Isomerische SMILES |
C1=CSC(=C1)CC(=O)N/N=C/C2=CC=C(C=C2)C(=O)O |
Kanonische SMILES |
C1=CSC(=C1)CC(=O)NN=CC2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-chlorobenzohydrazide](/img/structure/B11672378.png)
![2-(1H-benzimidazol-1-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11672384.png)
![N'-[(E)-[3-Bromo-5-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-4-[(4-phenyl-1,3-thiazol-2-YL)amino]benzohydrazide](/img/structure/B11672388.png)
![(5E)-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]imidazolidin-4-one](/img/structure/B11672391.png)
![4-{2,5-dimethyl-3-[(E)-(2-{[2-nitro-4-(trifluoromethyl)phenyl]acetyl}hydrazinylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B11672398.png)
![4-[(2E)-2-(2-ethoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11672399.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11672409.png)
![4-methyl-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11672416.png)

![(5Z)-5-{5-chloro-2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672428.png)

![Ethyl 4-{[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]amino}benzoate](/img/structure/B11672437.png)
![5-phenyl-N-(1-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11672440.png)
![N'-[(E)-1-(3,4-dichlorophenyl)ethylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B11672448.png)
